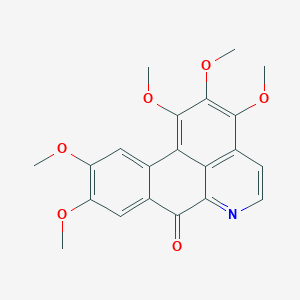

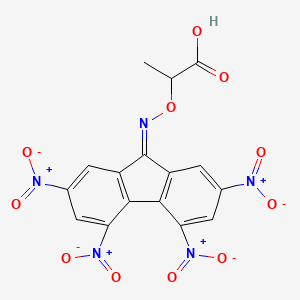

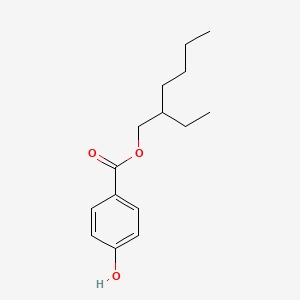

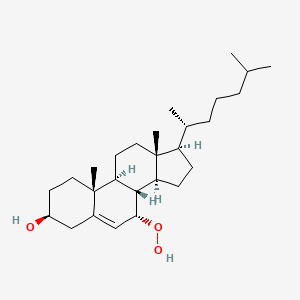

![molecular formula C38H64N8O13 B1217127 N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide CAS No. 125228-51-5](/img/structure/B1217127.png)

N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide

Overview

Description

L-156,602 is an antagonist of the complement component 5A (C5a) receptor (IC50 = 1.7 µg/L in a radioligand binding assay using neutrophil membranes). It is also a cyclic depsipeptide antibiotic that is active against Gram-positive bacteria. L-156,602 has anti-inflammatory activity in mice, decreasing inflammation induced by muramyl dipeptide (MDP) when administered at a dose of 0.5 mg/kg and by concanavalin A at doses of 0.25 and 0.5 mg/kg.

CID 164201 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Drug Development: Chiral Building Blocks

The intricate structure of the compound suggests its potential as a chiral building block in drug development. Chiral molecules are essential in creating medications that are more efficient and have fewer side effects. The presence of multiple hydroxy groups and a propanamide moiety indicates that it could be used to synthesize optically active pharmaceuticals .

Enzyme Inhibition: Parkinson’s Disease Treatment

Compounds with similar structures have been used as enzyme inhibitors. For instance, derivatives of tetrahydroisoquinoline, which bear resemblance to the given compound, have been utilized in the treatment of Parkinson’s disease by inhibiting catechol-O-methyltransferase (COMT) .

Antiviral Agents: Influenza Virus Polymerase Inhibitors

The compound’s structure is similar to that of molecules that have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors. This suggests its potential application as an antiviral agent, particularly in the development of new treatments for influenza .

Anticancer Research: Apoptosis Inducers

Given the presence of multiple oxo groups, the compound could be involved in anticancer research, specifically as an apoptosis inducer. Compounds with oxo groups have been known to induce programmed cell death in cancer cells, which is a promising approach in cancer therapy .

Synthetic Chemistry: Cyclization Reactions

The compound’s structure indicates its utility in synthetic chemistry, particularly in cyclization reactions such as the Pomeranz–Fritsch–Bobbitt cyclization. This reaction is a classical method for synthesizing tetrahydroisoquinoline cores, which are prevalent in many natural products and pharmaceuticals .

Neurodegenerative Diseases: COMT Inhibitors

Similar to its potential role in Parkinson’s disease treatment, the compound could also be investigated for its efficacy in treating other neurodegenerative diseases. Its structure suggests that it could act as a COMT inhibitor, providing a therapeutic approach for conditions like Alzheimer’s disease .

properties

IUPAC Name |

N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZOPNINWIGNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N8O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 164201 | |

CAS RN |

125228-51-5 | |

| Record name | PD 124966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125228515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

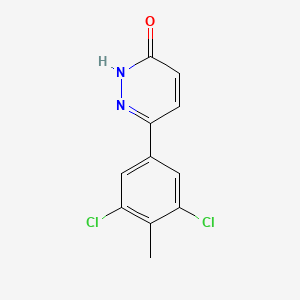

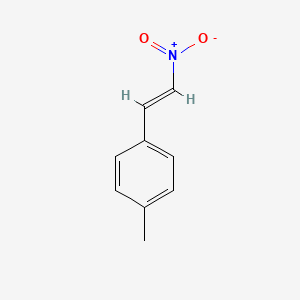

![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)